1-(5-Chloro-2-methoxyphenyl)propan-2-one
Description
1-(5-Chloro-2-methoxyphenyl)propan-2-one (CAS 68597-44-4) is a substituted propanone derivative with the molecular formula C₁₀H₁₁ClO₂ and a molecular weight of 198.65 g/mol . It features a methoxy (-OMe) group at the 2-position and a chlorine atom at the 5-position on the aromatic ring, attached to a propan-2-one backbone. This compound is synthesized via palladium-catalyzed regioselective domino α-arylation/intramolecular O-arylation reactions, yielding a white solid with a 72% efficiency . Its structural confirmation is supported by spectroscopic data (¹H-NMR, ¹³C-NMR) consistent with literature . The compound is classified for industrial use only, with safety guidelines emphasizing restricted handling and medical consultation in case of exposure .
Properties
Molecular Formula |
C10H11ClO2 |
|---|---|
Molecular Weight |
198.64 g/mol |
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)propan-2-one |
InChI |
InChI=1S/C10H11ClO2/c1-7(12)5-8-6-9(11)3-4-10(8)13-2/h3-4,6H,5H2,1-2H3 |
InChI Key |
PTAJQOAMLNICQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC(=C1)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(5-Chloro-2-methoxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 5-chloro-2-methoxybenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products Formed
Oxidation: Formation of 1-(5-chloro-2-methoxyphenyl)propan-2-oic acid.
Reduction: Formation of 1-(5-chloro-2-methoxyphenyl)propan-2-ol.
Substitution: Formation of 1-(5-methoxy-2-methoxyphenyl)propan-2-one.
Scientific Research Applications
1-(5-Chloro-2-methoxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-methoxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various reactions, facilitating the formation of covalent bonds with nucleophiles. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity and subsequent physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 1-(5-Chloro-2-methoxyphenyl)propan-2-one with key analogs, highlighting structural variations, synthesis, and properties:
Key Structural and Functional Differences
Halogenation Effects: The diiodo analog exhibits increased molecular weight (531.53 g/mol) and steric hindrance, which may reduce reactivity but enhance crystallinity for X-ray studies.
Oxygen-Containing Groups :
- Replacement of the methoxy group with a hydroxyl group (as in the epoxypropane derivative ) increases hydrogen-bonding capacity, influencing biological activity and crystal packing .
Hybrid Structures :
- The hydrazinylidene derivative incorporates a nitrogen-rich moiety, enabling coordination chemistry and participation in supramolecular networks .
Spectroscopic and Crystallographic Insights
- NMR Data : The parent compound’s ¹H-NMR shows aromatic protons at δ 6.8–7.5 ppm, with methoxy singlet at δ 3.8 ppm . Diiodo and trifluoromethyl analogs exhibit downfield shifts due to electron-withdrawing effects .
- Crystal Packing : The hydrazinylidene derivative forms intramolecular O–H···O bonds, stabilizing planar configurations , whereas halogenated analogs may adopt twisted conformations to minimize steric clashes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
